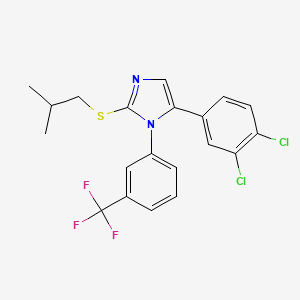![molecular formula C20H21N3O4S B2360048 8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 1903440-63-0](/img/structure/B2360048.png)
8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyrrolidine ring, a pyridine ring, and a quinoline ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom, the pyridine ring is a six-membered ring with one nitrogen atom, and the quinoline ring is a fused ring system containing a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecule contains several functional groups, including a sulfonyl group, an ether group, and three cyclic structures (pyrrolidine, pyridine, and quinoline). These groups can participate in various chemical reactions and can influence the physical and chemical properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the sulfonyl group, the ether group, and the nitrogen atoms in the ring structures. For example, the sulfonyl group could potentially be reduced, and the ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and ring structures. For example, the presence of the nitrogen atoms could potentially make the compound a base, and the sulfonyl group could potentially make the compound an acid .Scientific Research Applications
Structural Characteristics and Synthesis
The structural complexity of compounds related to "8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one" often involves multiple ring systems with heteroatoms, contributing to their diverse biological activities. For instance, the asymmetric unit of a similar compound includes molecules with envelope conformations of pyrrolidine and dihydropyran rings, demonstrating intricate structural features (Chinnakali et al., 2007). Another example involves the synthesis of 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, highlighting key synthetic strategies for assembling target molecular scaffolds (Kravchenko et al., 2005).
Applications in Cognitive Disorders and Antibacterial Activity
Certain pyrroloquinoline derivatives have been explored for their potential application in treating cognitive disorders associated with Alzheimer's disease. Specifically, novel 1H-pyrrolo[3,2-c]quinoline based 5-HT6 receptor antagonists have shown promise in reversing memory deficits and displaying procognitive properties in animal models (Grychowska et al., 2016). In addition, compounds with a tetracyclic quinolone structure have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antibacterial agents (Taguchi et al., 1992).
Anti-inflammatory and Antiproliferative Properties
Sulfonamide-based hybrid compounds, including those incorporating quinoline scaffolds, have shown a wide range of pharmacological activities, such as antibacterial, anti-inflammatory, and antitumor effects (Ghomashi et al., 2022). Furthermore, novel pyrrolo[3,2-f]quinoline derivatives have been synthesized and tested as antiproliferative agents, exhibiting cell growth inhibitory properties, which highlights their potential therapeutic application (Ferlin et al., 2001).
Future Directions
properties
IUPAC Name |
6-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-19-5-4-14-11-17(12-15-6-10-23(19)20(14)15)28(25,26)22-9-7-16(13-22)27-18-3-1-2-8-21-18/h1-3,8,11-12,16H,4-7,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGLZNUNRFJUBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

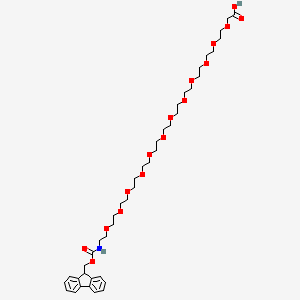
![N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2359966.png)
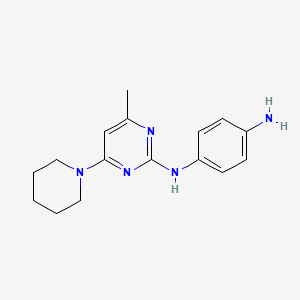
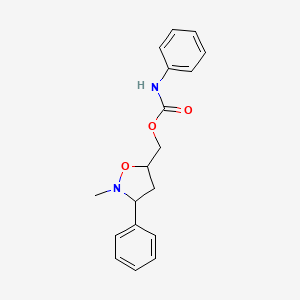
![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2359971.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359975.png)
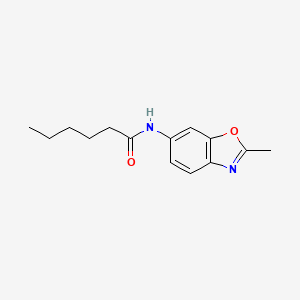
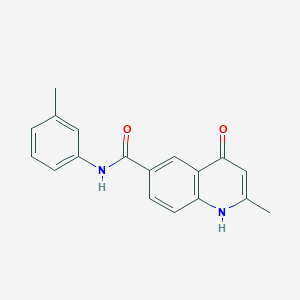
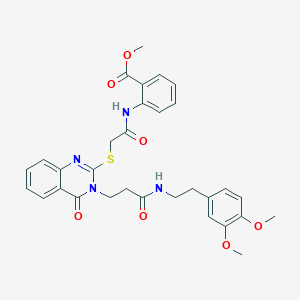
![3-(4-fluorophenyl)-1-isobutyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2359982.png)
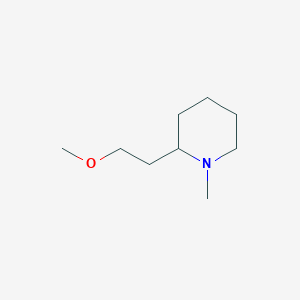
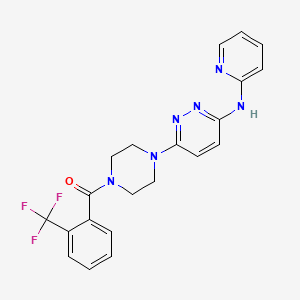
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2359986.png)
